

Thermodynamic Properties of 4-Ethyloctane: A Technical Guide

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Compound of Interest

Compound Name: 4-Ethyloctane

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This technical guide provides a comprehensive overview of the core thermodynamic properties of **4-Ethyloctane** (CAS No: 15869-86-0), a branched alkane with the molecular formula $C_{10}H_{22}$.^{[1][2][3]} An understanding of these properties is fundamental for its application in various industrial and research settings, including its use as a solvent, a component in fuels, and as a reference compound in chemical analysis.^[1] This document compiles critically evaluated data, outlines standard experimental methodologies for their determination, and illustrates key relationships and workflows.

Core Physical and Thermodynamic Data

The thermodynamic and physical properties of **4-Ethyloctane** are summarized below. These values are crucial for modeling its behavior in chemical processes, separations, and formulation development.

Table 1: General and Physical Properties of 4-Ethyloctane

Property	Value	Unit	Source(s)
Molecular Formula	C ₁₀ H ₂₂	-	[1] [2] [4] [5]
Molecular Weight	142.28	g/mol	[1] [3] [4] [6]
IUPAC Name	4-Ethyloctane	-	[4] [7]
CAS Registry Number	15869-86-0	-	[1] [2] [4] [5]
Boiling Point (at 760 mmHg)	163.6	°C	[1] [2]
Melting Point	-87.69	°C	[1] [2]
Density	0.733	g/cm ³	[1] [2]
Refractive Index	1.412 - 1.4131	-	[1] [2]
Vapor Pressure (at 25°C)	2.69	mmHg	[1] [2]
Water Solubility	75.36 (temperature not stated)	µg/L	[2]
Octanol/Water Partition Coeff. (logP)	4.00290	-	[1] [2]

Table 2: Enthalpy, Entropy, and Gibbs Free Energy of 4-Ethyloctane

Property	Value	Unit	State / Conditions	Source(s)
Standard Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	48.10	kJ/mol	-	[4][6]
Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$)	18.13	kJ/mol	Joback Calculated	[6]
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	-255.01	kJ/mol	Ideal Gas, Joback Calculated	[6]
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	30.88	kJ/mol	Joback Calculated	[6]
Heat of Combustion, Gross ($\Delta_{\text{c, gross}}H$)	-6778.33	kJ/mol	-	[6]

Note: The National Institute of Standards and Technology (NIST) provides access to critically evaluated thermodynamic data, including enthalpy, entropy, and heat capacity as functions of temperature, through its subscription-based Web Thermo Tables (WTT).[5][8][9]

Experimental Protocols

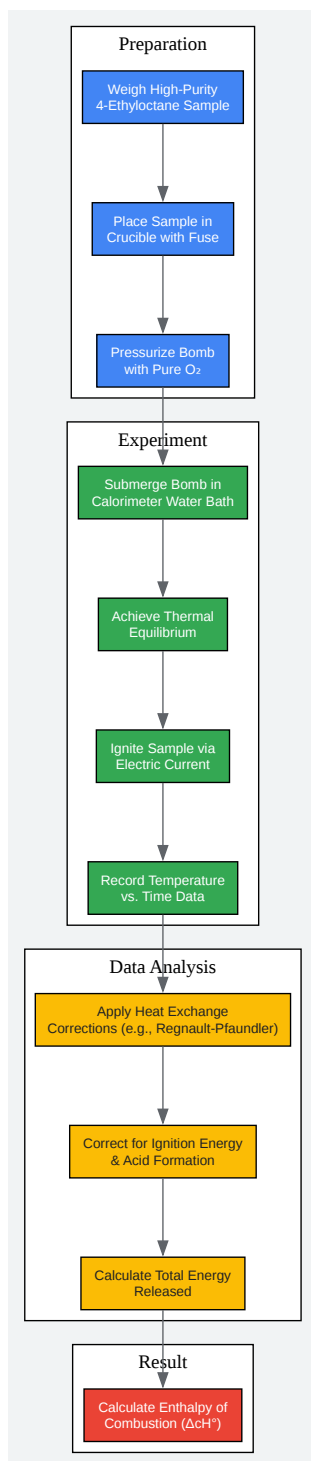
The determination of thermodynamic properties requires precise and standardized experimental techniques. Below are detailed methodologies for key experiments applicable to branched alkanes like **4-Ethyl octane**.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a high-precision bomb calorimeter, typically an isoperibol apparatus.

Methodology:

- **Sample Preparation:** A precisely weighed sample of high-purity (>99.5%) **4-Ethyloctane** (approx. 0.5-1.0 g) is placed into a crucible made of a non-reactive material like platinum. A fusible wire (e.g., platinum or nickel-chromium) is positioned to be in contact with the sample.
- **Calorimeter Assembly:** The crucible is placed inside the decomposition vessel ("bomb"). The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm. A small, known amount of distilled water is added to the bomb to ensure saturation of the final atmosphere, allowing for the correction of nitric acid formation.
- **Calorimetric Measurement:** The sealed bomb is submerged in a known mass of water within the calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fusible wire. The temperature of the water is meticulously recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
- **Calibration:** The effective heat capacity of the calorimeter system is determined by combusting a certified standard reference material, such as benzoic acid, under identical conditions.
- **Data Analysis and Corrections:** The raw temperature change is corrected for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method). Further corrections are made for the heat of formation of nitric acid (from residual N_2) and sulfuric acid (if sulfur impurities are present), and for the energy of ignition. The standard enthalpy of combustion is then calculated from the corrected temperature rise and the known heat capacity of the calorimeter.



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Workflow for Calorimetric Determination of Enthalpy of Combustion.

Vapor Pressure Measurement via Ebulliometry

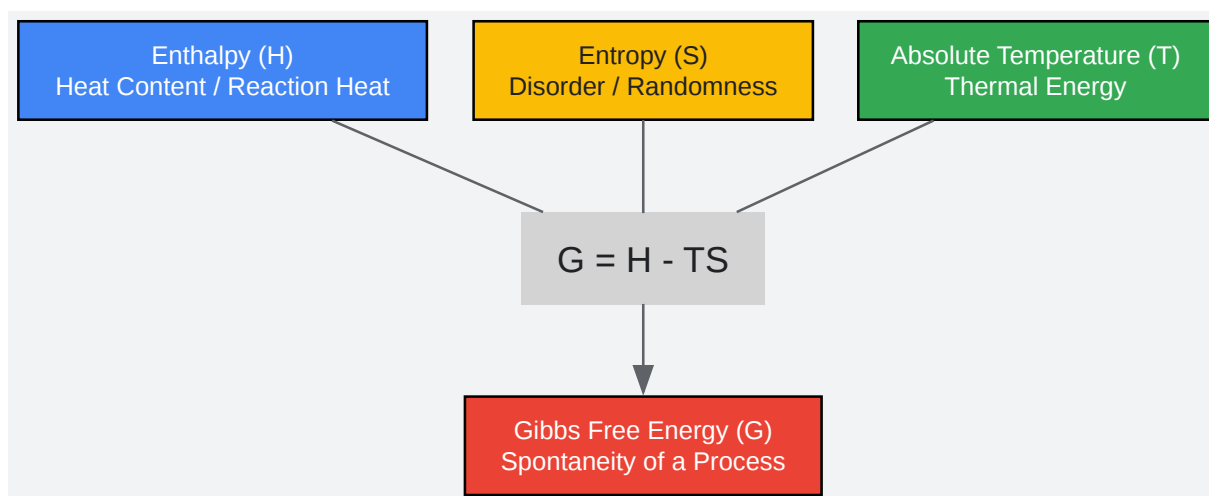
The relationship between vapor pressure and temperature is critical for distillation and phase-equilibria calculations. This can be determined using a comparative ebulliometer.

Methodology:

- **Apparatus Setup:** A comparative ebulliometer, which allows for the simultaneous boiling of the test substance (**4-Ethyloctane**) and a reference substance with a well-known vapor pressure-temperature relationship (e.g., water), is used.
- **Pressure Control:** The system is connected to a pressure control and measurement system capable of maintaining pressures from a few kPa up to atmospheric pressure with high stability.
- **Temperature Measurement:** High-precision, calibrated platinum resistance thermometers are used to measure the boiling temperatures of both the **4-Ethyloctane** and the reference substance.
- **Equilibrium Measurement:** At a set, stable pressure, the liquids are brought to a steady boil. The boiling temperatures of both liquids are recorded once they have stabilized, indicating that vapor-liquid equilibrium has been reached.
- **Data Collection:** This process is repeated at various pressures across the desired range.
- **Data Analysis:** The vapor pressure of **4-Ethyloctane** at each measured boiling temperature is known to be equal to the system pressure. The data are typically fitted to a semi-empirical equation, such as the Antoine or Clausius-Clapeyron equation, to provide a continuous relationship between vapor pressure and temperature.^[3]

Interrelation of Core Thermodynamic Properties

The core thermodynamic properties are intrinsically linked. The Gibbs free energy (G), which determines the spontaneity of a process at constant temperature and pressure, is defined by the enthalpy (H) and entropy (S). This fundamental relationship is central to chemical thermodynamics.



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Interrelation of Core Thermodynamic Properties.

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